Cas no 1207057-37-1 (N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide)
![N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide structure](https://ja.kuujia.com/scimg/cas/1207057-37-1x500.png)
N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide 化学的及び物理的性質
名前と識別子
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- N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanylacetamide
- N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide
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- インチ: 1S/C23H17ClFN3OS/c24-17-7-4-8-19(13-17)27-22(29)15-30-23-26-14-21(16-5-2-1-3-6-16)28(23)20-11-9-18(25)10-12-20/h1-14H,15H2,(H,27,29)
- InChIKey: BLOUBQRMXREJSP-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(Cl)=C1)(=O)CSC1N(C2=CC=C(F)C=C2)C(C2=CC=CC=C2)=CN=1
N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2964-2859-20μmol |
N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide |
1207057-37-1 | 90%+ | 20μl |
$79.0 | 2023-04-29 | |
Life Chemicals | F2964-2859-1mg |
N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide |
1207057-37-1 | 90%+ | 1mg |
$54.0 | 2023-04-29 | |
Life Chemicals | F2964-2859-3mg |
N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide |
1207057-37-1 | 90%+ | 3mg |
$63.0 | 2023-04-29 | |
Life Chemicals | F2964-2859-5mg |
N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide |
1207057-37-1 | 90%+ | 5mg |
$69.0 | 2023-04-29 | |
Life Chemicals | F2964-2859-15mg |
N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide |
1207057-37-1 | 90%+ | 15mg |
$89.0 | 2023-04-29 | |
Life Chemicals | F2964-2859-2μmol |
N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide |
1207057-37-1 | 90%+ | 2μl |
$57.0 | 2023-04-29 | |
Life Chemicals | F2964-2859-2mg |
N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide |
1207057-37-1 | 90%+ | 2mg |
$59.0 | 2023-04-29 | |
Life Chemicals | F2964-2859-10mg |
N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide |
1207057-37-1 | 90%+ | 10mg |
$79.0 | 2023-04-29 | |
Life Chemicals | F2964-2859-4mg |
N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide |
1207057-37-1 | 90%+ | 4mg |
$66.0 | 2023-04-29 | |
Life Chemicals | F2964-2859-20mg |
N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide |
1207057-37-1 | 90%+ | 20mg |
$99.0 | 2023-04-29 |
N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamideに関する追加情報
N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide: A Comprehensive Overview
CAS No. 1207057-37-1 refers to the compound N-(3-chlorophenyl)-2-{[1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide, a complex organic molecule with potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which includes a sulfanyl group attached to an imidazole ring and an acetamide moiety. The presence of halogen substituents, such as chlorine and fluorine, adds to its chemical diversity and functional versatility.
The synthesis of this compound involves a series of multi-step reactions, including nucleophilic substitutions, coupling reactions, and cyclizations. Recent advancements in organic chemistry have enabled researchers to optimize the synthesis process, improving both yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of the imidazole ring, a critical step in the synthesis of this compound.
One of the most intriguing aspects of this compound is its potential as a building block for more complex molecular architectures. The imidazole ring is known for its stability and ability to participate in hydrogen bonding, making it a valuable component in drug design. Additionally, the sulfanyl group can act as a sulfur donor, potentially enabling metal coordination and applications in catalysis.
Recent studies have explored the biological activity of this compound, particularly its potential as an antimicrobial agent. Researchers have found that the compound exhibits moderate activity against several bacterial strains, suggesting its potential use in developing new antibiotics. Furthermore, computational studies have revealed that the compound's structure allows for interactions with key bacterial enzymes, providing insights into its mechanism of action.
In terms of material science applications, this compound has shown promise as a precursor for advanced materials such as conductive polymers and metal-organic frameworks (MOFs). The presence of functional groups like the acetamide moiety and halogen substituents can facilitate self-assembly and intermolecular interactions, which are essential for creating hierarchical structures with tailored properties.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its environmental impact. Recent research has focused on photodegradation studies under UV light, revealing that the compound undergoes fragmentation reactions leading to less complex byproducts. These findings are significant for designing sustainable synthetic routes and minimizing ecological footprint.
In conclusion, CAS No. 1207057-37-1 represents a versatile organic compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers in drug discovery, materials science, and environmental chemistry. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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